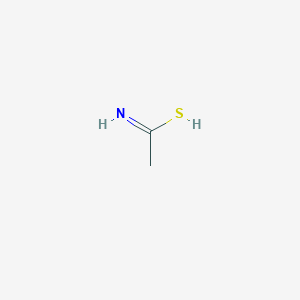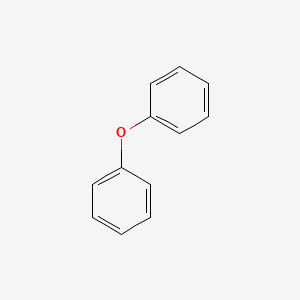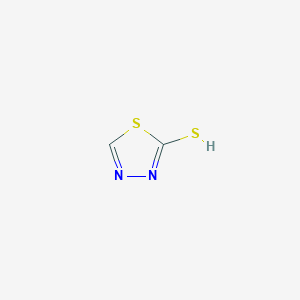![molecular formula C10H6N4O2 B7761042 10H-benzo[g]pteridine-2,4-dione](/img/structure/B7761042.png)
10H-benzo[g]pteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-benzo[g]pteridine-2,4-dione is a heterocyclic compound that belongs to the class of pteridines. This compound is characterized by a fused ring system that includes a benzene ring and a pteridine ring. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-benzo[g]pteridine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent yield and purity of the compound. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
10H-benzo[g]pteridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
10H-benzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 10H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light. This property makes it useful in photodynamic therapy for the inactivation of microorganisms and cancer cells. The molecular targets include cellular components such as DNA, proteins, and lipids, leading to oxidative damage and cell death.
相似化合物的比较
Similar Compounds
Alloxazine: A tautomer of 10H-benzo[g]pteridine-2,4-dione, known for its presence in riboflavin and flavoproteins.
Isoalloxazine: Another tautomer with similar structural features.
Lumiflavin: A derivative with applications in photodynamic therapy.
Uniqueness
This compound is unique due to its specific ring structure and its ability to act as a photosensitizer. This property distinguishes it from other similar compounds and makes it particularly valuable for applications in photodynamic therapy and other fields.
属性
IUPAC Name |
10H-benzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGRYOERYOXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)NC(=O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)NC(=O)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![11-methyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7761047.png)
![Imidazo[1,5-a]pyridine-1-carboxaldehyde, 3-(trifluoromethyl)-](/img/structure/B7761052.png)
![(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B7761059.png)

